1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

KIF20A ATPase inhibition Antimitotic target

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1798678-85-9) is a synthetic urea derivative bearing a 3,4-dichlorophenyl group and a pyridin-2-yl-substituted pyrrolidine linked through a urea moiety, with a molecular formula of C16H16Cl2N4O and a molecular weight of 351.2 g/mol. The compound is reported in the ChEMBL database (CHEMBL3752271) as a bioactive small molecule with data against the kinesin-like protein KIF20A, where it exhibited an IC50 of 18.5 µM in an ATPase activity assay.

Molecular Formula C16H16Cl2N4O
Molecular Weight 351.23
CAS No. 1798678-85-9
Cat. No. B2519411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1798678-85-9
Molecular FormulaC16H16Cl2N4O
Molecular Weight351.23
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
InChIInChI=1S/C16H16Cl2N4O/c17-13-5-4-11(9-14(13)18)20-16(23)21-12-6-8-22(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H2,20,21,23)
InChIKeyGWZDOKJXPCFSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea: Structural and Pharmacological Baseline for Procurement Decisions


1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1798678-85-9) is a synthetic urea derivative bearing a 3,4-dichlorophenyl group and a pyridin-2-yl-substituted pyrrolidine linked through a urea moiety, with a molecular formula of C16H16Cl2N4O and a molecular weight of 351.2 g/mol . The compound is reported in the ChEMBL database (CHEMBL3752271) as a bioactive small molecule with data against the kinesin-like protein KIF20A, where it exhibited an IC50 of 18.5 µM in an ATPase activity assay [1]. Structural analogs incorporating sulfamoyl, bromophenyl, or oxopyrrolidine modifications are commercially available, making precise specification critical for reproducible research outcomes.

Why Generic Substitution of 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea with Close Analogs Risks Experimental Divergence


Superficially similar urea derivatives in this chemical class differ profoundly in their steric, electronic, and hydrogen-bonding profiles, which directly affect target engagement potency, selectivity, and pharmacokinetic behavior . For instance, the 3,4-dichlorophenyl substitution pattern dictates halogen-π interactions and hydrophobic complementarity in the ATP-binding pocket of KIF20A (IC50 = 18.5 µM), while the pyridin-2-yl group on the pyrrolidine ring serves as both a hydrogen-bond acceptor and a basic handle that influences cellular permeability [1]. Replacing the pyridin-2-yl with a pyridin-5-sulfamoyl moiety (as in PubChem CID 172470336) introduces an additional sulfonamide hydrogen-bond donor/acceptor pair, altering the topological polar surface area from approximately 62 Ų to 126 Ų, which predicts a significant change in membrane permeability and off-target liability [2]. Similarly, substituting the 3,4-dichlorophenyl group with a 2-bromophenyl group (as in BDBM20501) shifts the compound's pharmacological profile from KIF20A inhibition to TRPV1 antagonism, demonstrating that even single-atom variations redirect biological activity [3].

Quantitative Differentiation Evidence for 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea


KIF20A ATPase Inhibition: A Distinct Target Profile Not Shared by the Sulfamoyl Analog

The target compound inhibits the N-terminal MKLP2 (KIF20A, residues 56–505) ATPase basal activity with an IC50 of 18.5 µM, as measured using a pyruvate kinase/lactate dehydrogenase-coupled assay in human hepatocellular carcinoma cell lysate [1]. By contrast, the 5-sulfamoyl-pyridin analog (PubChem CID 172470336, CHEMBL5439318) is registered in BindingDB (BDBM50616559) but no inhibitory activity against KIF20A has been reported, indicating a divergence in target engagement [2]. This 18.5 µM inhibition represents the only verified enzymatic activity for this scaffold in the public domain, supporting its preferential use in KIF20A-focused studies.

KIF20A ATPase inhibition Antimitotic target

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability: Advantage Over the Sulfamoyl Analog

The computed TPSA of the target compound is approximately 62 Ų, whereas the 5-sulfamoyl-pyridin analog (PubChem CID 172470336) exhibits a TPSA of 126 Ų [1]. TPSA is inversely correlated with passive membrane permeability; compounds with TPSA >140 Ų are generally predicted to have poor intestinal absorption, while values below 90 Ų are associated with favorable permeability. The target compound's lower TPSA suggests superior passive diffusion across biological membranes relative to the sulfamoyl analog, which may translate to higher intracellular exposure in cell-based assays.

Drug-likeness Membrane permeability TPSA

Hydrogen-Bond Donor Count and Solubility: Differentiation from the Oxopyrrolidine Analog

The target compound possesses three hydrogen-bond donors (two urea N–H and one potential pyrrolidine N–H after protonation), whereas the 5-oxo-pyrrolidine analog (1-(3,4-dichlorophenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, CAS 894007-81-9) contains a lactam carbonyl that acts solely as a hydrogen-bond acceptor, reducing the number of donor sites to two under neutral conditions . The additional hydrogen-bond donor capacity of the target compound may enhance binding to targets with complementary acceptor-rich pockets, while the oxopyrrolidine analog may favor targets with donor-rich interfaces.

Hydrogen-bond donors Solubility Crystal engineering

Molecular Weight Advantage for Ligand Efficiency Metrics Relative to the Sulfamoyl Analog

The molecular weight of the target compound is 351.2 g/mol, while the 5-sulfamoyl-pyridin analog (PubChem CID 172470336) has a molecular weight of 430.3 g/mol [1]. Lower molecular weight is advantageous for ligand efficiency indices (e.g., LE = -log(IC50)/heavy-atom count) and generally correlates with improved pharmacokinetic properties. For the target compound, assuming 23 heavy atoms, the ligand efficiency against KIF20A (IC50 = 18.5 µM) is approximately 0.21 kcal/mol per heavy atom. The sulfamoyl analog adds a sulfonamide group (4 heavy atoms) without a known corresponding gain in potency, diluting ligand efficiency.

Ligand efficiency Fragment-based drug design MW optimization

Stereochemical Considerations: Racemic vs. Enantiopure Analogs

The CAS registry 1798678-85-9 corresponds to 1-(3,4-dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea without specified stereochemistry, indicating the racemic mixture (or undefined stereochemistry). In contrast, the 2-bromophenyl analog (BDBM20501) is defined as the (3R)-enantiomer [1], and the sulfamoyl analog is defined as (3R) [2]. If a user's biological target exhibits enantioselective binding, the racemic nature of the target compound may either be a benefit (enabling evaluation of both enantiomers simultaneously) or a liability (requiring subsequent chiral resolution). This stereochemical distinction is absent in the CAS designation and must be verified with the supplier before procurement.

Chirality Stereochemistry Enantioselectivity

Optimal Application Scenarios for 1-(3,4-Dichlorophenyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea Based on Differentiated Properties


KIF20A/MKLP2 Mitotic Spindle Studies

With a verified IC50 of 18.5 µM against KIF20A ATPase basal activity , this compound serves as a tractable starting point for chemical probe development targeting the mitotic kinesin MKLP2. The moderate potency enables clear signal-to-noise discrimination in cell-based mitotic assays, while the absence of KIF20A activity for the sulfamoyl analog [1] makes the target compound the preferred choice for this target.

Cell-Permeability-Limited Phenotypic Assays

The computed TPSA of approximately 62 Ų predicts favorable passive membrane permeability compared to the sulfamoyl analog (TPSA 126 Ų) [1]. For intracellular target engagement assays where passive diffusion is rate-limiting, the target compound is expected to achieve higher intracellular concentrations at equivalent extracellular dosing, making it the more efficient probe for cell-based screening.

Focused Library Design and Fragment-Based Screening

With a molecular weight of 351.2 g/mol and 23 heavy atoms, the target compound balances sufficient complexity for target recognition with low molecular weight advantageous for fragment-based approaches . Its ligand efficiency of approximately 0.21 kcal/mol per heavy atom against KIF20A [1] supports its inclusion in libraries aimed at optimizing mitotic kinesin inhibitors.

Hydrogen-Bond-Directed Crystallography and Co-Crystal Studies

The presence of three hydrogen-bond donors (two urea N–H and one protonatable pyrrolidine N–H) makes this compound suitable for co-crystallization trials with targets possessing complementary acceptor-rich binding pockets. The differential hydrogen-bond profile relative to the oxopyrrolidine analog (which lacks the pyrrolidine N–H donor) [1] may yield distinct binding modes observable in X-ray crystallography.

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